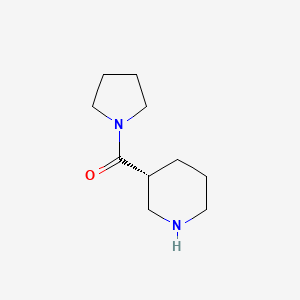
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
概述
描述
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is a complex organic compound with a variety of applications in the field of chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool for researchers.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate typically involves multiple steps, starting from simple precursors. A common synthetic route involves the protection of amino groups, cyclization, and esterification. The starting material, typically an amino acid derivative, undergoes protection with benzyloxycarbonyl (Cbz) to form a stable intermediate. Subsequent cyclization and esterification reactions yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: : Industrial-scale production of this compound often involves automated continuous flow systems to ensure consistent quality and high efficiency. The use of robust catalysts and optimized reaction conditions reduces the formation of by-products, making the process more sustainable and economically viable.
化学反应分析
Types of Reactions: : Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate undergoes various reactions, including:
Oxidation: : Transformation of functional groups to more oxidized states.
Reduction: : Conversion to less oxidized forms.
Substitution: : Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halides and nucleophiles under various conditions, including polar aprotic solvents.
Major Products Formed: : The products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation might yield more complex carbonyl compounds, while reduction could lead to alcohols or amines. Substitution reactions often result in new functionalized derivatives, expanding the compound’s utility.
科学研究应用
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is used extensively in scientific research:
Chemistry: : As a key intermediate in the synthesis of complex organic molecules.
Biology: : In the study of enzyme interactions and protein modifications.
Industry: : Used in the manufacture of pharmaceuticals and fine chemicals.
作用机制
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Enzymes and receptors, where it acts as a substrate or inhibitor.
Pathways Involved: : Metabolic and signal transduction pathways, influencing biological processes at the molecular level.
相似化合物的比较
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is unique due to its structure and reactivity. Comparable compounds include:
Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Ethyl 3-(benzyloxycarbonylamino)-2,5-dioxopyrrolidine-3-carboxylate
Other pyrrolidine-based esters
Each of these compounds has its own set of properties and applications, but this compound stands out for its versatility and effectiveness in a range of scientific applications.
属性
IUPAC Name |
ethyl 2,5-dioxo-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-2-22-13(20)15(8-11(18)16-12(15)19)17-14(21)23-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSFFUCZKXTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)









![11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine](/img/structure/B3104301.png)
![3-[(4-methyl-1-piperazinyl)methyl]-Phenol](/img/structure/B3104309.png)
